molecular formula C12H8FNO B8411467 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde

3-(2-Fluoro-pyridin-4-yl)-benzaldehyde

Cat. No. B8411467
M. Wt: 201.20 g/mol
InChI Key: STYXMEYGDLSFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-pyridin-4-yl)-benzaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Fluoro-pyridin-4-yl)-benzaldehyde

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

3-(2-fluoropyridin-4-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-7-11(4-5-14-12)10-3-1-2-9(6-10)8-15/h1-8H

InChI Key

STYXMEYGDLSFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC=C2)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 fluoro-4-iodo pyridine (5 g), 3 formylphenylboronic acid (4 g), and palladium tetrakis triphenylphosphine were suspended in 500 mL of THF. Potassium carbonate (7.42 g) was added along with 50 mL of water. The flask was purged with nitrogen and the mixture heated to 65 C for 4 hours. The solvent was removed by rotary evaporation and the residue partitioned between ethyl acetate and water. Removal of the ethyl acetate gave a residue which was chromatographed on silica gel (1:1 ethyl acetate hexanes) to give the desired product. Yield: 1.42 g. LC-MS showed the product had the expected M+H+ of 202.
Quantity
5 g
Type
reactant
Reaction Step One
Name
formylphenylboronic acid
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.42 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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